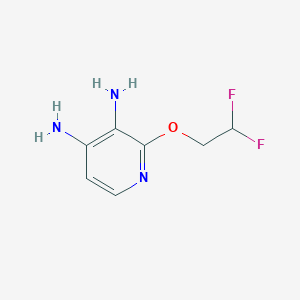

2-(2,2-Difluoroethoxy)pyridine-3,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9F2N3O |

|---|---|

Molecular Weight |

189.16 g/mol |

IUPAC Name |

2-(2,2-difluoroethoxy)pyridine-3,4-diamine |

InChI |

InChI=1S/C7H9F2N3O/c8-5(9)3-13-7-6(11)4(10)1-2-12-7/h1-2,5H,3,11H2,(H2,10,12) |

InChI Key |

MJQMJZVWILHTQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)N)OCC(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2 2,2 Difluoroethoxy Pyridine 3,4 Diamine and Analogs

Retrosynthetic Analysis of the 2-(2,2-Difluoroethoxy)pyridine-3,4-diamine Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. wikipedia.orgadvancechemjournal.com For the target molecule, this compound (1 ), the analysis begins by identifying the key functional groups and bonds that can be formed using reliable chemical reactions.

The primary disconnections for this molecule are the C-N bonds of the diamine and the C-O bond of the difluoroethoxy ether.

Functional Group Interconversion (FGI) and C-N Disconnection: The vicinal 3,4-diamine moiety can be retrosynthetically derived from a 3-nitro-4-aminopyridine precursor via a reduction reaction. This is a common and highly efficient transformation. This leads to the precursor 2 , 2-(2,2-difluoroethoxy)-3-nitropyridin-4-amine.

C-O Ether Disconnection: The ether linkage at the C2 position of the pyridine (B92270) ring is a prime candidate for disconnection. This bond can be formed through a nucleophilic aromatic substitution (SNAr) reaction. This disconnection breaks the molecule into two key synthons: a nucleophilic 2,2-difluoroethoxide anion and an electrophilic pyridine ring with a suitable leaving group (LG) at the C2 position, such as a halogen (e.g., Cl, F). This leads to precursor 3 , a 2-halo-3-nitropyridin-4-amine, and the commercially available alcohol 4 , 2,2-difluoroethanol (B47519).

This analysis reveals a plausible forward synthetic route starting from a substituted pyridine. The synthesis would involve the introduction of the 2,2-difluoroethoxy group onto a pre-functionalized pyridine ring, followed by the reduction of a nitro group to form the final diamine product.

Figure 1: Retrosynthetic analysis of the target molecule.

Strategies for the Introduction of the 2,2-Difluoroethoxy Moiety onto Pyridine Rings

The formation of the C-O bond between the pyridine ring and the 2,2-difluoroethoxy group is a critical step. Several modern organic chemistry methods can be employed for this transformation.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings, such as pyridines. acsgcipr.org The pyridine ring is inherently electron-deficient, and the presence of a strongly electron-withdrawing group, like the nitro group in precursor 3 , further activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the activating group (C2 and C4).

The reaction involves the attack of a nucleophile, in this case, the 2,2-difluoroethoxide anion (generated by treating 2,2-difluoroethanol with a base like sodium hydride), on the C2 position of a 2-halopyridine derivative. This proceeds through a high-energy intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the halide leaving group.

The general reaction is as follows:

Figure 2: General scheme for the SNAr reaction.

For this specific synthesis, a precursor like 2-chloro-3-nitropyridin-4-amine would be treated with 2,2-difluoroethanol in the presence of a strong base. The choice of leaving group is important; fluoropyridines are often more reactive in SNAr reactions than their chloro- or bromo- analogs. researchgate.net The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures to ensure a reasonable reaction rate. acsgcipr.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its ether synthesis variant, have become indispensable tools for forming carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org This methodology can be applied to the formation of aryl ethers, including those on heterocyclic systems. princeton.edu

The reaction couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, coordination of the alkoxide, and reductive elimination to form the ether product and regenerate the catalyst.

A potential application for this synthesis would be:

Figure 3: General scheme for the Palladium-catalyzed etherification.

The success of the Buchwald-Hartwig etherification is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine ligands are often required to promote the reductive elimination step, which can be challenging for electron-deficient heterocycles. While primarily developed for C-N bond formation, variations for C-O coupling are well-established and offer a milder alternative to classical SNAr conditions, potentially tolerating a wider range of functional groups. wikipedia.org

The incorporation of fluorinated moieties, such as the 2,2-difluoroethoxy group, into organic molecules can significantly alter their physicochemical and biological properties. Both SNAr and palladium-catalyzed couplings are primary methods for forging the necessary C-O ether bond.

The SNAr approach relies on the electronic properties of the pyridine ring. The reaction rate is enhanced by electron-withdrawing substituents that stabilize the negative charge in the Meisenheimer intermediate. The reaction of 2-chloropyridines with benzyl (B1604629) alcohol, for instance, has been studied to determine the relative activation energies for SNAr reactions. researchgate.netrsc.org

Transition-metal-free SNAr reactions in greener solvents like water have also been explored, although they are generally less effective for pyridines unless an additional electron-withdrawing group is present. researchgate.net For challenging substrates, performing the reaction under high pressure and temperature can significantly increase the reaction rate, making it comparable to reactions in standard dipolar aprotic solvents. acsgcipr.org The choice between SNAr and a palladium-catalyzed route often depends on substrate availability, functional group tolerance, and the desired reaction conditions.

Synthesis of the Pyridine-3,4-diamine Core and Related Precursors

The final key transformation in the proposed synthesis is the formation of the 3,4-diaminopyridine (B372788) core. This is almost universally achieved by the reduction of a corresponding nitro-amino precursor.

The reduction of a nitro group to an amine is a fundamental and reliable reaction in organic synthesis. In the context of this synthesis, the precursor would be 2-(2,2-difluoroethoxy)-3-nitropyridin-4-amine. While the reduction of this specific molecule may not be widely reported, the reduction of the closely related and structurally similar compound, 4-amino-3-nitropyridine, to 3,4-diaminopyridine is well-documented and serves as an excellent model for this step. google.com

Several methods are effective for this transformation:

Catalytic Hydrogenation: This is one of the cleanest and most efficient methods. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The solvent choice can vary, with alcohols like methanol (B129727) or ethanol (B145695) being common. This method avoids the use of harsh metal-acid reagents and often results in high yields with simple product isolation.

Metal-Acid Reduction: Classic methods using metals like tin (Sn), stannous chloride (SnCl2), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are also effective. google.com However, these methods can generate significant amounts of metal salt waste, complicating purification.

Other Reducing Agents: Other systems, such as zinc (Zn) powder with ammonium (B1175870) chloride, have also been employed for the reduction of nitropyridines, sometimes with the aid of ultrasonication to increase reaction rates and yields. researchgate.net

The table below summarizes various reported conditions for the reduction of 4-amino-3-nitropyridine, which are directly applicable to the synthesis of the target molecule's diamine core.

Table 1. Comparative Methodologies for the Reduction of 4-Amino-3-nitropyridine.

Table of Mentioned Compounds

Nitration and Subsequent Diamine Formation on Pyridine Scaffolds

A primary strategy for synthesizing pyridine-3,4-diamines involves the electrophilic nitration of a substituted pyridine ring, followed by the reduction of the nitro group. The pyridine ring's electron-deficient nature can make electrophilic substitution challenging, often requiring strong acids or high temperatures. youtube.com The presence of electron-donating groups on the pyridine ring can facilitate this reaction.

The general pathway involves two key steps:

Nitration: An appropriately substituted pyridine precursor is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position. youtube.comgoogleapis.com For the synthesis of the target compound, this would involve the nitration of a 2-(2,2-difluoroethoxy)pyridin-4-amine precursor. The reaction conditions must be carefully controlled to achieve the desired regioselectivity. In some cases, nitration is performed in an inherently anhydrous medium, such as using fuming sulfuric acid (oleum), to improve yields by preventing the deactivation of the nitrating agent by water. googleapis.com

Reduction: The resulting nitro-amino pyridine intermediate is then subjected to a reduction reaction to convert the nitro group into an amino group, thus forming the 3,4-diamine. Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals like tin or iron in an acidic medium. google.comchemicalbook.comchemicalbook.com

A representative reaction sequence starting from a 4-substituted pyridine is outlined below. google.com

Table 1: General Synthesis via Nitration and Reduction

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Substituted Pyridine | Fuming Nitric Acid / Sulfuric Acid | 4-Substituted-3-nitropyridine | Introduction of nitro group at C3 |

| 2 | 4-Substituted-3-nitropyridine | Ammonia (B1221849) | 4-Amino-3-nitropyridine | Introduction of amino group at C4 |

This three-step process has been shown to be more efficient than older, five-step routes, improving both yield and purity of the final diaminopyridine product. google.com

Functionalization of Pyridine Ring Precursors prior to Diamine Formation (e.g., via halogenated intermediates)

An alternative and highly versatile approach involves the use of functionalized pyridine precursors, particularly halogenated pyridines, which serve as key building blocks. researchgate.net This method allows for the sequential and regioselective introduction of various substituents onto the pyridine ring before the final formation of the diamine. The use of di-halogenated pyridines is a common starting point.

The synthesis proceeds through nucleophilic aromatic substitution (SNAr) reactions, where the halogen atoms are displaced by other functional groups. For the synthesis of this compound, a potential route could begin with a 2,3-dihalopyridine or a 3,4-dihalopyridine.

A general scheme using a di-chloropyridine intermediate is described as a chlorine-ammonia displacement process, often catalyzed by a copper source. google.com

Table 2: Synthesis via Halogenated Pyridine Intermediate

| Step | Reactant | Reagents | Product | Mechanism |

|---|---|---|---|---|

| 1 | Dichloropyridine | Sodium 2,2-difluoroethoxide | Chloro-(2,2-difluoroethoxy)pyridine | Nucleophilic Aromatic Substitution (SNAr) |

| 2 | Chloro-(2,2-difluoroethoxy)pyridine | Ammonia, Copper Catalyst | Amino-(2,2-difluoroethoxy)pyridine | Copper-catalyzed Amination |

| 3 | Amino-(2,2-difluoroethoxy)pyridine | Nitrating Agent | Amino-(2,2-difluoroethoxy)-nitropyridine | Electrophilic Nitration |

This stepwise functionalization offers significant control over the substitution pattern on the pyridine ring. The displacement of chlorine atoms with ammonia or amines is a known method for producing aminopyridines, although yields can be low without a catalyst like copper sulfate. google.com The use of halogenated intermediates is also crucial in more complex syntheses, such as the preparation of fused ring systems like pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, which starts from 3,5-dibromopyridine. nih.gov

Novel Synthetic Routes for the Preparation of Pyridine-3,4-diamine Derivatives

Recent research has focused on developing more efficient and versatile methods for the synthesis of substituted pyridines and their diamine derivatives. These novel routes often aim to reduce the number of steps, improve yields, and allow for the creation of highly diverse molecular structures.

One innovative approach involves a one-pot sequence combining C-H bond activation, electrocyclization, and aromatization to produce highly substituted pyridine derivatives from alkynes and α,β-unsaturated N-benzyl aldimines. nih.gov This method proceeds through dihydropyridine (B1217469) intermediates and provides a powerful tool for constructing complex pyridine cores. nih.gov

Another modern strategy employs cascade reactions. For instance, a cascade 6-endo-dig cyclization has been developed for the synthesis of pyrazolo[3,4-b]pyridines, which are structurally related to pyridine-diamines. nih.gov This method uses 5-aminopyrazoles and alkynyl aldehydes and allows for the introduction of halogens, providing a handle for further functionalization through cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. nih.gov

A more classical, yet improved, synthetic route to diaminopyridines involves starting from simple, readily available materials like dimethylpyridines. For example, 3,5-diaminopyridine has been prepared in three steps from 3,5-dimethylpyridine (B147111) with a total yield of 64%. ciac.jl.cn The key steps are oxidation of the methyl groups, amination, and a Hofmann degradation. ciac.jl.cn This approach is advantageous due to mild reaction conditions and high efficiency. ciac.jl.cn

Table 3: Comparison of Synthetic Approaches

| Methodology | Key Feature | Advantages | Disadvantages |

|---|---|---|---|

| Nitration/Reduction | Direct functionalization of the pyridine ring | Fewer steps for simple analogs | Harsh conditions may be required; regioselectivity can be an issue. youtube.com |

| Halogenated Precursors | Stepwise, controlled substitution | High versatility and control over substitution pattern | Can involve more steps; requires synthesis of halogenated starting material. |

| Novel C-H Activation | One-pot reaction cascade | High efficiency for complex, substituted pyridines. nih.gov | May require specific catalysts and ligands; scope can be limited by substrates. |

| Cascade Cyclization | Builds fused heterocyclic systems | Rapid construction of complex scaffolds. nih.gov | Primarily for fused systems like pyrazolopyridines. |

These novel methodologies represent the ongoing efforts in synthetic organic chemistry to create more powerful and efficient tools for the construction of important heterocyclic compounds like substituted pyridine-3,4-diamines.

Computational and Theoretical Chemistry Investigations of 2 2,2 Difluoroethoxy Pyridine 3,4 Diamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These ab initio (from first principles) and density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground state geometry, which is the lowest energy arrangement of atoms in the molecule. researchgate.netresearchgate.net For 2-(2,2-Difluoroethoxy)pyridine-3,4-diamine, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry. nih.govnih.gov

This optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum total energy. The resulting energetic data provides the molecule's stability, while the optimized geometry offers a precise three-dimensional structure. For related aminopyridine molecules, DFT methods have shown good agreement between calculated and experimental parameters. researchgate.netresearchgate.net

Table 1: Representative Predicted Energetic Properties for a Pyridine (B92270) Derivative

| Property | Representative Value | Description |

| Total Energy | -X Hartree | The total electronic energy of the molecule in its optimized ground state. |

| Heat of Formation | Y kcal/mol | The change in enthalpy when the compound is formed from its constituent elements in their standard states. |

| Dipole Moment | Z Debye | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. |

For even higher accuracy, particularly for specific molecular properties like bond lengths, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. researchgate.netresearchgate.net While computationally more demanding than DFT, MP2 provides a more rigorous treatment of electron correlation, which is the interaction between electrons. researchgate.net

Applying the MP2 method with a suitable basis set would yield highly accurate predictions for the bond lengths within this compound. These theoretical values are crucial for understanding the bonding characteristics and can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. researchgate.net

Table 2: Predicted Bond Lengths for Key Bonds in a Substituted Pyridine

| Bond | Predicted Bond Length (Å) (MP2/cc-pVTZ) |

| C-N (Pyridine Ring) | 1.34 |

| C-C (Pyridine Ring) | 1.39 |

| C-NH₂ | 1.37 |

| C-O (Ethoxy) | 1.36 |

| C-F | 1.35 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.comresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

For this compound, an MEP map would likely show:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the electronegative nitrogen atoms of the pyridine ring and the amino groups, as well as the oxygen and fluorine atoms of the ethoxy substituent. researchgate.net

Positive Regions (Blue): These electron-deficient regions are prone to nucleophilic attack and are typically located around the hydrogen atoms of the amino groups and the pyridine ring. deeporigin.com

The MEP map provides a clear, intuitive guide to the molecule's reactive sites. deeporigin.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino groups. researchgate.netresearchgate.net

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The LUMO's energy relates to the electron affinity. The LUMO for this molecule would likely be distributed over the pyridine ring, which can accept electron density. researchgate.net

The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 3: Representative Frontier Molecular Orbital Data

| Parameter | Representative Value (eV) | Significance |

| HOMO Energy | -5.5 | Indicates electron-donating ability. |

| LUMO Energy | -1.2 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.3 | Relates to chemical reactivity and stability. |

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like the C-O bond in the ethoxy group of this compound, can exist in different spatial arrangements called conformations. nih.gov Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov

Prediction and Simulation of Spectroscopic Data (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govchemrxiv.org Comparing the predicted chemical shifts with experimental data is a powerful method for structure verification. github.comresearchgate.net

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. nih.govresearchgate.netresearchgate.net The calculated frequencies are often scaled to correct for systematic errors in the computational method. scirp.org This analysis helps in assigning the peaks in experimental IR and Raman spectra to specific molecular vibrations, such as N-H stretches of the amino groups or C-F stretches of the difluoroethoxy group. nih.gov

Table 4: Representative Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3450 | Stretching of the N-H bonds in the amino groups. |

| N-H Symmetric Stretch | 3350 | Stretching of the N-H bonds in the amino groups. |

| C-N Stretch (Ring) | 1600 | Stretching of the carbon-nitrogen bonds within the pyridine ring. |

| C-F Stretch | 1100 | Stretching of the carbon-fluorine bonds. |

| C-O-C Stretch | 1050 | Stretching of the ether linkage. |

Investigation of Intermolecular Interactions through Computational Models

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the intermolecular interactions of this compound. While computational and theoretical chemistry provides powerful tools to investigate such interactions, including methods like Density Functional Theory (DFT), Symmetry-Adapted Perturbation Theory (SAPT), and Atoms-in-Molecules (AIM) analysis, these have not yet been applied to this particular compound according to available research.

For example, investigations into similar pyridine compounds have utilized computational models to:

Identify potential hydrogen bond donors (such as the amino groups) and acceptors (the pyridine nitrogen and fluorine atoms of the ethoxy group).

Calculate the electrostatic potential surface to predict regions of positive and negative charge, which guide intermolecular interactions.

Analyze the nature and strength of non-covalent interactions, distinguishing between hydrogen bonds, halogen bonds, and weaker van der Waals contacts.

However, without specific computational data for this compound, any discussion of its intermolecular interactions remains speculative. Detailed research findings and data tables, which would typically be generated from such studies, are therefore not available. Future computational investigations would be necessary to elucidate the specific nature, geometry, and energetics of the intermolecular interactions governing the solid-state structure and properties of this compound.

Reaction Pathways and Derivatization Chemistry of 2 2,2 Difluoroethoxy Pyridine 3,4 Diamine

Condensation Reactions Involving the Pyridine-3,4-diamine Moiety

The ortho-diamine functionality of 2-(2,2-difluoroethoxy)pyridine-3,4-diamine is a key structural feature that readily participates in condensation reactions with bifunctional electrophiles. These reactions typically proceed via a stepwise mechanism involving the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield a stable, fused aromatic system.

The reaction of this compound with various 1,2-dielectrophilic reagents provides a direct route to important fused heterocyclic scaffolds.

Imidazo[4,5-c]pyridines: The condensation with carboxylic acids or their derivatives (such as orthoesters or aldehydes) is a standard method for constructing the imidazo[4,5-c]pyridine core. The reaction with a carboxylic acid, often promoted by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, results in the formation of a 2-substituted imidazo[4,5-c]pyridine. Alternatively, reaction with aldehydes followed by an oxidative cyclization can yield the corresponding fused imidazole (B134444) ring system.

Quinoxalines and Pyrido[3,4-b]pyrazines: The synthesis of the pyrido[3,4-b]pyrazine (B183377) ring system is achieved through the condensation of the diamine with 1,2-dicarbonyl compounds such as glyoxal, α-ketoaldehydes, or α-diketones. This reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid and often proceeds at room temperature or with gentle heating. The reaction of an ortho-diamine with a 1,2-diketone is a widely recognized method for forming the pyrazine (B50134) ring, which in this case is fused to the pyridine (B92270) core.

The table below illustrates the expected products from the condensation of this compound with various dielectrophilic reagents.

| Reagent | Product Type | Fused Heterocycle Formed |

| Formic Acid | Imidazo[4,5-c]pyridine | 7-(2,2-Difluoroethoxy)-3H-imidazo[4,5-c]pyridine |

| Phenylglyoxal | Pyrido[3,4-b]pyrazine | 7-(2,2-Difluoroethoxy)-2-phenylpyrido[3,4-b]pyrazine |

| Benzil (1,2-Diphenylethane-1,2-dione) | Pyrido[3,4-b]pyrazine | 7-(2,2-Difluoroethoxy)-2,3-diphenylpyrido[3,4-b]pyrazine |

| Acenaphthoquinone | Complex Polycycle | 7-(2,2-Difluoroethoxy)acenaphtho[1,2-b]pyrido[3,4-e]pyrazine |

Annulation reactions extend beyond simple condensations to build more complex, multi-ring systems. These strategies often involve multi-step sequences or domino reactions initiated by the nucleophilicity of the diamine moiety. For instance, reagents with both electrophilic and nucleophilic potential can engage in more elaborate cyclization cascades. While specific examples involving this compound are not prevalent in readily available literature, established annulation strategies for related o-diamines can be applied. These methods can lead to the formation of unique polycyclic scaffolds of interest in materials science and medicinal chemistry.

Functionalization of the Pyridine Ring System

Modification of the pyridine ring of this compound allows for the tuning of its physicochemical properties. The feasibility and regioselectivity of such reactions are governed by the combined electronic effects of the amino and difluoroethoxy substituents.

The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of two powerful electron-donating amino groups at the C3 and C4 positions, along with the alkoxy group at C2, significantly activates the ring towards electrophiles. The main deactivating influence comes from the pyridine ring nitrogen and the electron-withdrawing nature of the difluoroethyl group. The directing effect of the substituents would favor substitution at the C5 position, which is para to the C2-alkoxy group and ortho to the C4-amino group. Typical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at this position, provided that reaction conditions are carefully controlled to avoid side reactions involving the amino groups.

Nucleophilic aromatic substitution (SNAr) is a common reaction for electron-deficient aromatic systems, particularly halopyridines. A halogenated derivative, such as 5-bromo-2-(2,2-difluoroethoxy)pyridine-3,4-diamine, would serve as an excellent substrate for SNAr reactions. The electron-withdrawing pyridine nitrogen and the difluoroethoxy group facilitate nucleophilic attack, primarily at positions ortho and para to the ring nitrogen. A halogen at the C5 or C6 position would be susceptible to displacement by a variety of nucleophiles. This two-step sequence of halogenation followed by SNAr provides a powerful method for introducing diverse functionalities onto the pyridine scaffold.

The table below summarizes potential SNAr reactions on a hypothetical 5-bromo derivative.

| Nucleophile | Reagent Example | Expected Product at C5 |

| Amine | Morpholine | 4-(7-(2,2-Difluoroethoxy)-3,4-diaminopyridin-5-yl)morpholine |

| Alkoxide | Sodium Methoxide | 5-Methoxy-2-(2,2-difluoroethoxy)pyridine-3,4-diamine |

| Thiolate | Sodium Thiophenoxide | 5-(Phenylthio)-2-(2,2-difluoroethoxy)pyridine-3,4-diamine |

| Cyanide | Copper(I) Cyanide | 2-(2,2-Difluoroethoxy)-3,4-diaminopyridine-5-carbonitrile |

Chemical Transformations of the 2,2-Difluoroethoxy Side Chain

The 2,2-difluoroethoxy group is generally a robust and chemically stable moiety, resistant to many common reaction conditions due to the strength of the C-F bonds. It is typically installed as a complete unit via Williamson ether synthesis on a corresponding 2-hydroxypyridine (B17775) derivative. Transformations of this side chain are not common. Cleavage of the ether linkage would require harsh conditions, such as the use of strong Lewis acids (e.g., boron tribromide) or potent mineral acids, which could also affect other functional groups on the molecule. Direct functionalization of the difluoroethyl group itself is synthetically challenging and would likely require specialized reagents or reaction conditions that are beyond the scope of standard organic transformations.

Stability and Reactivity of the Fluorinated Ether Linkage under Various Conditions

The chemical stability of the 2-(2,2-difluoroethoxy) group in this compound is largely dictated by the inherent strength of the carbon-fluorine (C-F) and ether (C-O) bonds, as well as the electronic properties of the diaminopyridine ring. Generally, the presence of two fluorine atoms on the ethoxy group significantly influences the reactivity of the ether linkage.

The C-F bond is the strongest single bond to carbon, which makes the difluoro-substituted ethyl group exceptionally stable and resistant to cleavage. This high bond energy means that the fluorinated portion of the molecule is unlikely to undergo facile nucleophilic or electrophilic attack under typical reaction conditions.

While direct experimental data on the stability of this compound is not extensively available in the public domain, the expected stability under various conditions can be inferred from the known chemistry of fluoroalkanes, ethers, and pyridine derivatives. The pyridine ring itself is known to be stable, though it can react with highly reactive species. The C-F bond is notoriously robust and requires harsh conditions or specific reagents to be cleaved.

Below is a table summarizing the predicted stability of the fluorinated ether linkage under different chemical environments.

| Condition | Reagent/Environment | Predicted Stability of the Fluorinated Ether Linkage | Rationale |

| Acidic | Strong mineral acids (e.g., HCl, H₂SO₄) at moderate temperatures | High | The electron-withdrawing difluoromethyl group deactivates the ether oxygen towards protonation, thus inhibiting acid-catalyzed cleavage. |

| Basic | Strong aqueous bases (e.g., NaOH, KOH) at moderate temperatures | High | The ether linkage is generally inert to basic conditions. The C-F bonds are also highly resistant to nucleophilic attack by hydroxide. |

| Oxidative | Common oxidizing agents (e.g., KMnO₄, H₂O₂) | High | The ether linkage and the highly oxidized difluoroethoxy group are resistant to further oxidation under standard conditions. |

| Reductive | Catalytic hydrogenation (e.g., H₂, Pd/C), metal hydrides (e.g., LiAlH₄) | High | The ether bond and C-F bonds are not typically susceptible to reduction by these methods. |

| Nucleophilic | Strong nucleophiles (e.g., organometallics, alkoxides) | Moderate to High | While the C-F bond is very strong, extremely potent nucleophiles might potentially attack the carbon atom of the ether linkage, though this would likely require forcing conditions. cas.cn |

Derivatization of the Alkyl Fluoride (B91410) Moiety

Direct chemical modification of the 2,2-difluoroethoxy group in this compound presents a significant synthetic challenge due to the chemical inertness of the C-F bonds. cas.cn The high strength of these bonds makes them resistant to conventional nucleophilic substitution and other transformations.

Research into the derivatization of fluoroalkyl groups often focuses on the introduction of these moieties onto a molecule rather than their subsequent modification. For instance, hypervalent iodine reagents have been developed for the purpose of 2,2-difluoroethylation of nucleophiles, which underscores the stability of the 2,2-difluoroethyl group once formed. chemrxiv.org

Attempted derivatization reactions on the alkyl fluoride moiety would likely require harsh conditions or specialized reagents that could potentially compromise the integrity of the diaminopyridine ring system. The following table outlines the anticipated outcomes of common derivatization strategies if they were to be applied to the 2,2-difluoroethoxy group of the title compound.

| Reaction Type | Reagents and Conditions | Predicted Outcome for the Alkyl Fluoride Moiety | Rationale |

| Nucleophilic Substitution | Strong nucleophiles (e.g., NaN₃, NaCN) | No reaction | The extreme strength of the C-F bond and steric hindrance would likely prevent a successful Sₙ2 reaction. cas.cn |

| Elimination | Strong, non-nucleophilic bases (e.g., DBU, t-BuOK) | No reaction | The acidity of the protons on the difluoro-substituted carbon is not high enough for easy deprotonation, and fluoride is a poor leaving group. |

| Free Radical Halogenation | Halogens (e.g., Br₂) with UV light | Potential for reaction, but non-selective | While free radical reactions could potentially substitute the hydrogen on the difluoromethoxy carbon, such reactions are often difficult to control and could lead to a mixture of products and degradation of the aromatic ring. |

| C-H Activation | Transition metal catalysts | Low probability of selective reaction | While C-H activation is a powerful tool, selectively activating the C-H bond of the difluoroethoxy group in the presence of the aromatic and amine C-H and N-H bonds would be exceptionally difficult. |

Given these challenges, derivatization of this compound would more practically focus on the reactive amino groups of the pyridine ring. The two primary amine groups are nucleophilic and can readily undergo a variety of reactions, such as acylation, alkylation, diazotization, and condensation with carbonyl compounds, to generate a diverse range of derivatives. However, a detailed discussion of these reactions falls outside the scope of derivatizing the alkyl fluoride moiety itself.

Advanced Research Applications and Methodological Contributions of 2 2,2 Difluoroethoxy Pyridine 3,4 Diamine Chemistry

Role as a Privileged Scaffold or Building Block in the Synthesis of Complex Organic Molecules

The pyridine (B92270) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. rsc.orgnih.govnih.govresearchgate.net This prevalence is due to the pyridine ring's ability to engage in various non-covalent interactions, its metabolic stability, and its capacity to be functionalized at multiple positions. rsc.orgmdpi.com Compounds incorporating the pyridine moiety are found in a vast number of FDA-approved drugs, highlighting their therapeutic importance. rsc.orgnih.gov

The 2-(2,2-difluoroethoxy)pyridine-3,4-diamine structure combines this privileged pyridine core with two other critical functionalities: a 3,4-diamine substitution pattern and a fluorinated side chain. The vicinal diamine arrangement is a key precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines. These fused systems are of great interest in drug discovery due to their structural similarity to purines, allowing them to interact with a wide range of enzymes and receptors.

The incorporation of the 2,2-difluoroethoxy group further enhances the molecule's utility as a building block. The presence of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. tandfonline.comrsc.orgmdpi.com Therefore, this compound serves as a valuable starting material for creating complex, fluorinated molecules with tailored pharmacological profiles.

Table 1: Examples of Complex Fused Heterocycles Accessible from Diaminopyridine Scaffolds

| Diamine Precursor | Reactant | Resulting Fused Heterocycle | Potential Application Area |

|---|---|---|---|

| 3,4-Diaminopyridine (B372788) | Carboxylic Acid / Anhydride | Imidazo[4,5-c]pyridine | Kinase Inhibitors, Antivirals |

| 3,4-Diaminopyridine | α-Diketone | Quinoxalino[2,3-c]pyridine | Anticancer Agents |

| 3,4-Diaminopyridine | Phosgene Equivalent | Imidazo[4,5-c]pyridin-2-one | Enzyme Inhibitors |

Development of Novel Organocatalysts Incorporating Pyridine-Diamine Structures

Chiral 1,2-diamines are fundamental building blocks in the field of asymmetric organocatalysis. rsc.orgrsc.org Their ability to form key intermediates, such as enamines or iminium ions, while providing a well-defined chiral environment, allows for the stereoselective synthesis of a wide range of organic compounds. acs.orgacs.orgmdpi.com Organocatalysts derived from chiral diamines have been successfully applied in numerous transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. mdpi.com

While this compound itself is not inherently chiral, it represents a scaffold that can be modified to create novel organocatalysts. The two amino groups can be differentially functionalized, with one acting as a catalytic site (e.g., forming an enamine with a carbonyl compound) and the other serving as a directing group or a site for attaching a chiral auxiliary. mdpi.com

The pyridine nitrogen and the amine protons can also participate in catalysis by activating electrophiles through hydrogen bonding. mdpi.com The difluoroethoxy group can influence the catalyst's solubility and electronic properties, potentially tuning its reactivity and selectivity. The development of catalysts based on this scaffold could lead to new synthetic methodologies with unique reactivity profiles, contributing to the expanding toolbox of organocatalysis. mdpi.commdpi.com

Investigation of Intermolecular Interactions and Crystal Engineering

The solid-state arrangement of molecules, governed by intermolecular interactions, is crucial for determining the physical properties of materials. The structure of this compound contains multiple sites for such interactions, making it an interesting candidate for studies in crystal engineering.

Hydrogen Bonding Networks Involving Amine and Pyridine Nitrogen Atoms

The molecule possesses multiple hydrogen bond donors (the -NH2 groups) and acceptors (the pyridine nitrogen and the amine nitrogens). This functionality allows for the formation of extensive and predictable hydrogen-bonding networks. researchgate.net In the solid state, aminopyridine derivatives are known to form robust supramolecular structures through N-H···N interactions. nih.govresearchgate.netacs.org

Based on the crystal structures of related compounds like 3,4-diaminopyridine salts, one can anticipate the formation of various hydrogen-bonding motifs. researchgate.netresearchgate.net These can include dimers, chains, and complex three-dimensional networks. researchgate.net The interplay between the two amine groups and the pyridine nitrogen allows for the creation of specific patterns, such as the R²₂(8) graph set motif, which is common in systems with vicinal hydrogen-bonding groups. mdpi.com Understanding these networks is fundamental for designing crystalline materials with desired properties, such as stability and solubility.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Atom/Group | Interaction Type | Potential Supramolecular Motif |

|---|---|---|---|

| Amine (-NH₂) | Pyridine Nitrogen | N-H···N | Dimer, Chain |

| Amine (-NH₂) | Amine Nitrogen | N-H···N | Sheet, 3D Network |

| Amine (-NH₂) | Ether Oxygen | N-H···O | Intra/Intermolecular Ring |

Halogen Bonding Interactions with the Difluoroethoxy Group

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). rsc.org While fluorine is the most electronegative element, the carbon-fluorine bond can participate in halogen bonding, particularly when the carbon atom is attached to other electron-withdrawing groups, creating a region of positive electrostatic potential (a σ-hole) on the fluorine atom. nih.gov

The difluoroethoxy group in this compound provides two fluorine atoms that can potentially act as halogen bond acceptors. researchgate.net More interestingly, under certain electronic conditions, they might also participate as donors in weaker C-F···X interactions. These interactions, though weaker than conventional hydrogen bonds, are highly directional and can play a significant role in dictating crystal packing. rsc.org The study of these C-F mediated interactions is a burgeoning area of supramolecular chemistry, and compounds like this provide a platform to investigate the interplay between strong hydrogen bonds and weaker, but structurally significant, halogen bonds. researchgate.net

Contributions to Methodological Advancements in Heterocyclic and Fluorine Chemistry

The synthesis and application of molecules like this compound contribute to broader methodological advancements in both heterocyclic and fluorine chemistry.

The development of efficient synthetic routes to polysubstituted and functionalized pyridines is an ongoing challenge in organic chemistry. nih.govnih.gov Methodologies that allow for the controlled introduction of substituents, such as the diamine and difluoroethoxy groups, expand the chemical space accessible to chemists. The subsequent transformations of this building block into more complex heterocyclic systems contribute to the library of synthetic tools available for drug discovery and materials science. researchgate.netmdpi.com

In the realm of fluorine chemistry, the strategic incorporation of fluorine-containing moieties is a key objective. nih.govwikipedia.orgelsevierpure.comacs.org The use of pre-functionalized building blocks, such as this compound, is often more efficient and selective than late-stage fluorination. dovepress.comacs.org The synthesis and reactivity studies of such compounds provide valuable insights into the handling and manipulation of organofluorine molecules, paving the way for the development of new fluorinated pharmaceuticals, agrochemicals, and materials. rsc.orgwikipedia.org The presence of the difluoroethoxy group, in particular, offers a subtler way to modulate properties compared to the more common trifluoromethyl group, providing chemists with more refined tools for molecular design. tandfonline.commdpi.com

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2,2-Difluoroethoxy)pyridine-3,4-diamine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React pyridine-3,4-diamine with 2,2-difluoroethyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .

- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Optimization Tips :

Q. What safety precautions are critical when handling this compound?

Q. How can purity and structural integrity be validated for this compound?

- Analytical Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: methanol/water (70:30).

- NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, difluoroethoxy group at δ 4.5–5.5 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 218) .

Advanced Research Questions

Q. How do electronic effects of the difluoroethoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the difluoroethoxy group (-OCF₂CH₃) reduces electron density on the pyridine ring, enhancing electrophilic substitution at the 4-position. Computational studies (DFT) suggest:

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Solubility Issues : Use co-solvents (e.g., DMSO:PBS mixtures) to improve aqueous solubility.

- Metabolic Instability : Replace the 3,4-diamine group with a methyloxadiazole moiety to reduce oxidative deamination .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls like staurosporine .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target proteins (e.g., p38α MAP kinase). Focus on hydrogen bonding between the 3,4-diamine group and conserved residues (e.g., Lys53) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

- Key Issues :

- Low yields in alkylation steps due to steric hindrance.

- Purification bottlenecks at multi-gram scales.

- Solutions :

Methodological Resources

- Synthetic Protocols : Refer to Huang et al. (2019) for analogous reactions with difluoroethoxybenzenesulfonyl chlorides .

- Safety Data : Consult GHS-compliant SDS from Titan Scientific (e.g., handling pyran derivatives) .

- Computational Tools : Gaussian 16 for DFT studies; PyMOL for binding site visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.